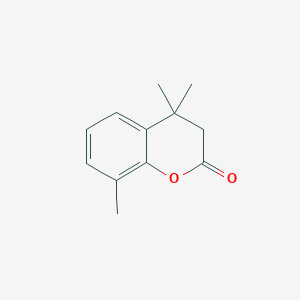
Fmoc-Ile-Wang resin, extent of labeling: ~0.6 mmol/g loading
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Ile-Wang resin, with an extent of labeling of approximately 0.6 mmol/g loading, is a specialized resin used in solid-phase peptide synthesis. This resin is pre-loaded with the amino acid isoleucine and is designed to facilitate the synthesis of peptides with a C-terminal isoleucine residue. The resin is based on a polystyrene matrix cross-linked with divinylbenzene, providing the necessary mechanical strength and stability during the synthesis process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Fmoc-Ile-Wang resin involves the attachment of Fmoc-protected isoleucine to the Wang resin. The Wang resin is a polystyrene-based solid support that is cross-linked with divinylbenzene. The synthesis begins with the functionalization of the resin with a benzyloxybenzyl ester linkage. The Fmoc-protected isoleucine is then coupled to the resin using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole .
Industrial Production Methods
In industrial settings, the production of Fmoc-Ile-Wang resin follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure reproducibility and efficiency. The resin is typically produced in batches, and quality control measures are implemented to ensure consistent loading and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Ile-Wang resin primarily undergoes reactions associated with peptide synthesis, including:
Deprotection: Removal of the Fmoc group using piperidine.
Coupling: Attachment of amino acids to the resin-bound isoleucine using peptide coupling reagents.
Cleavage: Release of the synthesized peptide from the resin using trifluoroacetic acid
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole in dimethylformamide.
Cleavage: Trifluoroacetic acid with scavengers such as water, phenol, and thioanisole
Major Products
The major product formed from these reactions is the desired peptide with a C-terminal isoleucine residue. The peptide is typically obtained in high purity after cleavage and purification .
Wissenschaftliche Forschungsanwendungen
Fmoc-Ile-Wang resin is widely used in scientific research for the synthesis of peptides. Its applications include:
Chemistry: Synthesis of complex peptides for structural and functional studies.
Biology: Production of peptide-based probes and inhibitors for studying biological processes.
Medicine: Development of peptide-based therapeutics and vaccines.
Industry: Large-scale production of peptides for pharmaceutical and biotechnological applications
Wirkmechanismus
The mechanism of action of Fmoc-Ile-Wang resin in peptide synthesis involves the sequential addition of amino acids to the resin-bound isoleucine. The Fmoc group protects the amino terminus of the isoleucine during coupling reactions. Deprotection with piperidine exposes the amino group, allowing for the attachment of the next amino acid. This cycle of deprotection and coupling continues until the desired peptide sequence is synthesized. The final peptide is then cleaved from the resin using trifluoroacetic acid .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Ala-Wang resin: Pre-loaded with alanine.
Fmoc-Val-Wang resin: Pre-loaded with valine.
Fmoc-Leu-Wang resin: Pre-loaded with leucine.
Fmoc-Phe-Wang resin: Pre-loaded with phenylalanine
Uniqueness
Fmoc-Ile-Wang resin is unique due to its pre-loading with isoleucine, which is particularly useful for synthesizing peptides with a C-terminal isoleucine residue. This specificity makes it valuable for certain peptide synthesis applications where isoleucine is required at the C-terminus .
Eigenschaften
Molekularformel |
C21H23NO3 |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-[(2S,3S)-3-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C21H23NO3/c1-3-14(2)20(12-23)22-21(24)25-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-12,14,19-20H,3,13H2,1-2H3,(H,22,24)/t14-,20+/m0/s1 |
InChI-Schlüssel |
HTBWTUHYTKOIIW-VBKZILBWSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
CCC(C)C(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-Methylphenyl)sulfanyl]propanenitrile](/img/structure/B8723873.png)













